molecular formula C15H14N4O3S B5411736 6-[1-(1,3-benzodioxol-5-yloxy)ethyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[1-(1,3-benzodioxol-5-yloxy)ethyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B5411736
M. Wt: 330.4 g/mol
InChI Key: OUPPFILCPDSQRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of BMT-1 includes a triazole and thiadiazole ring system, as well as a benzodioxole moiety. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. The thiadiazole ring is a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom. The benzodioxole moiety is a seven-membered ring with five carbon atoms and two oxygen atoms.

Future Directions

The future directions for research on BMT-1 and similar compounds could involve further exploration of their potential applications in scientific research, particularly given their presence in a number of drug classes . Additionally, the synthesis of these compounds could be optimized for better yield and efficiency .

properties

IUPAC Name

6-[1-(1,3-benzodioxol-5-yloxy)ethyl]-3-cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-8(22-10-4-5-11-12(6-10)21-7-20-11)14-18-19-13(9-2-3-9)16-17-15(19)23-14/h4-6,8-9H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPPFILCPDSQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN2C(=NN=C2S1)C3CC3)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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